molecular formula C11H13ClN2 B1389076 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride CAS No. 1185294-91-0

3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride

Cat. No. B1389076
CAS RN: 1185294-91-0
M. Wt: 208.69 g/mol
InChI Key: FLSPBNQXXAEGHY-UHFFFAOYSA-N
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Description

3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride, also known as 3-MPH, is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of the phenethylamine class of compounds, which are known to have psychoactive effects when ingested. However, when used in laboratory experiments, 3-MPH is non-toxic and non-psychoactive. It has a wide range of biochemical and physiological effects, and is used in a variety of medical and chemical research applications.

Scientific Research Applications

3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is used in a variety of scientific research applications. It is used in the study of neurodegenerative diseases such as Alzheimer’s, Parkinson’s and Huntington’s disease. It is also used to study the effects of drugs on the central nervous system, as well as to study the effects of various neurotransmitters. In addition, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is used to study the effects of stress on the body, as well as to study the effects of various hormones on the body.

Mechanism Of Action

3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is believed to act on the central nervous system by binding to dopamine and serotonin receptors. It is also believed to inhibit the reuptake of dopamine and serotonin, which can lead to an increase in their levels in the brain. In addition, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is believed to act on the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for regulating stress responses in the body.
Biochemical and Physiological Effects
3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride has a wide range of biochemical and physiological effects. It is known to increase levels of dopamine and serotonin in the brain, which can lead to an increase in alertness, focus, and energy. It is also known to increase levels of norepinephrine and epinephrine, which can lead to an increase in heart rate and blood pressure. In addition, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is known to reduce levels of cortisol, which can lead to a decrease in stress and anxiety.

Advantages And Limitations For Lab Experiments

3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is its non-toxic and non-psychoactive nature, which makes it safe to use in laboratory experiments. In addition, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is relatively inexpensive and easy to synthesize, which makes it a cost-effective option for laboratory experiments.
On the other hand, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride has some limitations when used in laboratory experiments. For example, due to its short half-life, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride must be administered frequently in order to maintain its effects. In addition, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride has a narrow therapeutic window, which means that it must be administered in precise doses in order to achieve the desired effects.

Future Directions

There are a number of potential future directions for 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride research. For example, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride could be used to study the effects of various drugs on the central nervous system. In addition, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride could be used to study the effects of various hormones on the body, as well as to study the effects of stress on the body. Furthermore, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride could be used to study the effects of various neurotransmitters on the brain, as well as to study the effects of various drugs on the brain. Finally, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride could be used to study the effects of various drugs on the cardiovascular system, as well as to study the effects of various drugs on the immune system.

properties

IUPAC Name

3-methyl-4-pyrrol-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13;/h2-8H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSPBNQXXAEGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2C=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride

CAS RN

1185294-91-0
Record name Benzenamine, 3-methyl-4-(1H-pyrrol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185294-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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